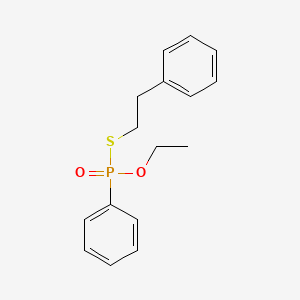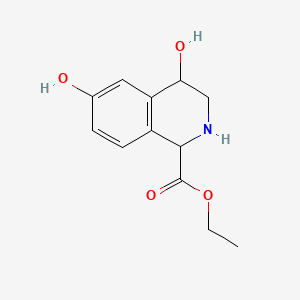
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of hydroxyl groups and the isoquinoline core makes this compound a valuable scaffold for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester typically involves a combination of classical organic reactions. One common method is the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the isoquinoline core allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid: This compound shares a similar structure but differs in the position of the hydroxyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound has methoxy groups instead of hydroxyl groups, leading to different chemical properties and biological activities
Uniqueness: The unique combination of hydroxyl groups and the isoquinoline core in 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid ethyl ester provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
CAS No. |
23824-30-8 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)11-8-4-3-7(14)5-9(8)10(15)6-13-11/h3-5,10-11,13-15H,2,6H2,1H3 |
InChI Key |
OAYKONALAFMHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(C=C(C=C2)O)C(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




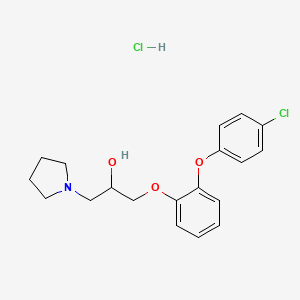
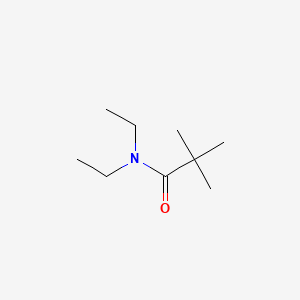

![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
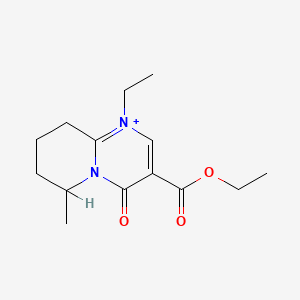

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)

